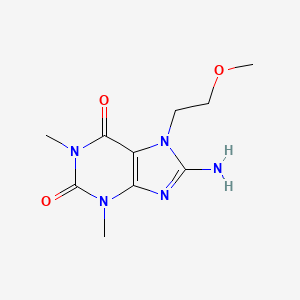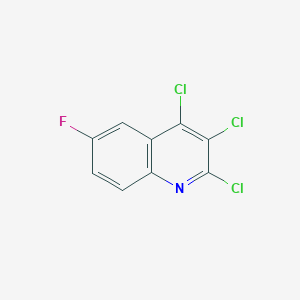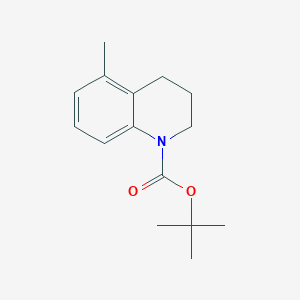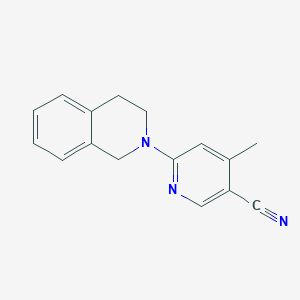
Methyl 2,7-dimethoxy-1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,7-dimethoxy-1-naphthoate is an organic compound with the molecular formula C14H14O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two methoxy groups at positions 2 and 7, as well as a methyl ester group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,7-dimethoxy-1-naphthoate can be synthesized through a multi-step process. One common method involves the methylation of 2,7-dihydroxy-1-naphthoic acid. The reaction typically proceeds as follows:
Starting Material: 2,7-dihydroxy-1-naphthoic acid.
Methylation: The hydroxyl groups at positions 2 and 7 are methylated using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group at position 1 is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,7-dimethoxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2,7-dimethoxy-1-naphthylmethanol.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Methyl 2,7-dimethoxy-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of methyl 2,7-dimethoxy-1-naphthoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methoxy-1-naphthoate: Similar structure but with only one methoxy group.
Methyl 1-naphthoate: Lacks methoxy groups, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 2,7-dimethoxy-1-naphthoate is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H14O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
methyl 2,7-dimethoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-16-10-6-4-9-5-7-12(17-2)13(11(9)8-10)14(15)18-3/h4-8H,1-3H3 |
Clave InChI |
MUIQARHVUGIPOA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=CC(=C2C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11863816.png)











